5-(Sec-butylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile
Description
This compound features an oxazole core substituted with a cyano group at position 4, a 5-((4-methoxyphenoxy)methyl)furan-2-yl group at position 2, and a sec-butylamino moiety at position 3. Its molecular formula is C₂₃H₂₄N₄O₄ (estimated based on analogs), with a molecular weight of ~444.47 g/mol. The 4-methoxyphenoxy group enhances lipophilicity, while the oxazole and furan rings contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
5-(butan-2-ylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-13(2)22-19-17(11-21)23-20(27-19)18-10-9-16(26-18)12-25-15-7-5-14(24-3)6-8-15/h5-10,13,22H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIMSOZEORCZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Sec-butylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a synthetic compound belonging to the oxazole class, characterized by its complex structure that includes a furan ring and a methoxyphenoxy substituent. This compound has garnered interest in pharmacological research due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of 5-(Sec-butylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is C₁₈H₁₈N₄O₃, with a molecular weight of 342.36 g/mol. The presence of functional groups such as carbonitrile and oxazole contributes to its reactivity and biological interactions.
Antibacterial Activity
Research indicates that compounds similar to 5-(Sec-butylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile exhibit selective antibacterial effects, particularly against Gram-positive bacteria. For instance, a study on benzoxazole derivatives demonstrated that certain compounds showed moderate antibacterial activity, suggesting that modifications in the oxazole structure can enhance this property .
Anticancer Properties
The anticancer potential of this compound is supported by studies focusing on similar oxazole derivatives. For example, derivatives containing the oxazole moiety have been shown to exert cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. Oxazoles have been studied for their inhibitory effects on enzymes like tyrosinase, which plays a crucial role in melanin biosynthesis. Research has shown that structural modifications can significantly impact the inhibitory potency of these compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial activity of oxazoles | Showed selective activity against Gram-positive bacteria with MIC values ranging from 50 to 200 µg/mL. |
| Study 2 | Cytotoxicity against cancer cells | Compounds exhibited IC₅₀ values between 10 µM and 50 µM in various cancer cell lines, indicating significant cytotoxicity. |
| Study 3 | Enzyme inhibition (tyrosinase) | Demonstrated IC₅₀ values as low as 15 µM for certain derivatives, highlighting the potential for skin-whitening applications. |
The biological activity of 5-(Sec-butylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile may be attributed to its interaction with specific molecular targets:
- Enzyme Binding : The oxazole ring may facilitate binding to target enzymes, inhibiting their activity.
- Cell Membrane Interaction : The hydrophobic sec-butylamino group can enhance membrane permeability, allowing for better cellular uptake.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures induce ROS production, leading to oxidative stress in cancer cells.
Comparison with Similar Compounds
Variations in Amino Substituents
Key Observations :
Variations in Furan/Phenoxy Substituents
- 4-Methoxyphenoxy vs. 2-Methylphenoxy: describes a compound with a 2-methylphenoxymethyl group, which reduces polarity compared to the 4-methoxy analog, increasing logP by ~0.5 units .
- Furan Ring Modifications: highlights 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile, where the furan is fused to a pyrimidine ring.
Physicochemical Properties
Notes:
- The sec-butyl group increases hydrophobicity compared to pyrrolidine or furan-2-ylmethyl substituents.
- Fluorine in slightly enhances solubility via dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
